5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. This compound is characterized by the presence of a thiadiazole ring substituted with a 4-nitrophenylthio group and an amine group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-nitrophenylthio derivatives with thiadiazole precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Coupling Reactions: Reagents like palladium catalysts and phosphine ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.
Scientific Research Applications
5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design due to its biological activity.
Mechanism of Action
The mechanism of action of 5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with biological targets, such as enzymes and receptors. The nitrophenylthio group can interact with active sites of enzymes, potentially inhibiting their activity. The thiadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Shares the nitrophenyl group but lacks the thiadiazole ring.
Thiophene Derivatives: Contain a sulfur atom in a five-membered ring but differ in their substitution patterns and biological activities.
Indole Derivatives: Possess a different heterocyclic structure but exhibit similar biological activities.
Uniqueness
5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the combination of the nitrophenylthio group and the thiadiazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in scientific research.
Properties
CAS No. |
78305-03-0 |
---|---|
Molecular Formula |
C8H6N4O2S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
5-(4-nitrophenyl)sulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H6N4O2S2/c9-7-10-11-8(16-7)15-6-3-1-5(2-4-6)12(13)14/h1-4H,(H2,9,10) |
InChI Key |
OPPQCJMYUXRMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.